(3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine
Description
(3-Bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine is a synthetic phenethylamine derivative with the molecular formula C₁₆H₁₇BrClNO·BrH (molecular weight: 356.7 g/mol). Its structure includes:
- A 3-bromo-4-methoxybenzyl group attached to the nitrogen atom, providing electron-withdrawing (bromine) and electron-donating (methoxy) effects.
This compound is synthesized via sequential alkylation and protection/deprotection strategies, often involving nucleophilic substitution or reductive amination . Its structural complexity makes it a candidate for exploring antimicrobial, anticancer, and neuropharmacological activities.
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClNO/c1-20-16-7-4-13(10-15(16)17)11-19-9-8-12-2-5-14(18)6-3-12/h2-7,10,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWKMLQQENSJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366327 | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418772-33-5 | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 4-methoxybenzyl alcohol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Formation of Benzyl Halide: The brominated product is then converted to the corresponding benzyl halide by reacting with a halogenating agent like thionyl chloride (SOCl2).
Nucleophilic Substitution: The benzyl halide is subjected to nucleophilic substitution with 2-(4-chlorophenyl)ethylamine under basic conditions, typically using a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to form the desired amine compound.
Industrial Production Methods
Industrial production of (3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Amine-Alkylation and Acylation Reactions
The secondary amine undergoes alkylation and acylation under standard conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) to form tertiary amines. Steric hindrance from the benzyl and chlorophenyl groups may reduce reaction rates.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine). The reaction is efficient due to the amine’s nucleophilicity.
Example Reaction Conditions
| Reaction Type | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| Alkylation | CH₃I | DMF | 60°C | Tertiary amine |
| Acylation | AcCl | CH₂Cl₂ | 25°C | Amide derivative |
Electrophilic Aromatic Substitution (EAS)
The brominated methoxybenzyl ring exhibits competing electronic effects:
-
Methoxy group (-OCH₃) : Strongly activating (ortho/para-directing).
-
Bromine (-Br) : Deactivating (meta-directing).
Experimental and computational studies indicate that EAS occurs preferentially para to the methoxy group due to its stronger activating influence . For example:
-
Nitration : Introduces a nitro group (-NO₂) at the para position relative to -OCH₃, yielding a tri-substituted aromatic system .
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Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions.
Nucleophilic Aromatic Substitution (NAS)
The bromine substituent serves as a leaving group in NAS reactions:
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Displacement by amines or alkoxides : Requires high temperatures (100–150°C) and polar aprotic solvents (e.g., DMSO).
-
Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) replace bromine with aryl/alkenyl groups, enabling structural diversification.
Reactivity Comparison
| Leaving Group | Reactivity in NAS | Preferred Conditions |
|---|---|---|
| Bromine (-Br) | Moderate | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
| Chlorine (-Cl) | Low | Not observed under standard conditions |
Reductive Amination and Condensation
The amine participates in reductive amination with carbonyl compounds (e.g., ketones or aldehydes) to form imines, which are subsequently reduced to tertiary amines . For example:
-
Reaction with formaldehyde and NaBH₃CN yields a methylated amine derivative.
Salt Formation and Acid-Base Reactions
The compound forms stable hydrobromide salts under acidic conditions, enhancing its crystallinity and solubility in polar solvents . Deprotonation occurs in basic media (e.g., NaOH), regenerating the free amine.
Oxidation Reactions
The benzylic position adjacent to the amine is susceptible to oxidation:
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Peracid-mediated oxidation : Forms an N-oxide derivative, altering electronic properties and biological activity.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to (3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine. The compound's structural analogs have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | |
| Compound B | A549 | 15.0 | |
| Compound C | PC3 | 12.0 |
In a study focusing on halogenated derivatives, compounds exhibiting similar structural motifs demonstrated significant cytotoxic effects through apoptosis induction in MCF-7 cells, suggesting that (3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine could have similar mechanisms of action .
Neuropharmacological Applications
The compound may also possess neuropharmacological properties. Research into structurally related amines has indicated potential for treating neurological disorders due to their ability to interact with neurotransmitter systems. For instance, compounds with similar phenolic structures have been shown to modulate serotonin and dopamine receptors, which are critical in the treatment of depression and anxiety disorders.
Table 2: Neuropharmacological Effects of Related Compounds
| Compound Name | Target Receptor | Effect | Reference |
|---|---|---|---|
| Compound D | Serotonin Receptor 5HT1A | Agonist | |
| Compound E | Dopamine D2 Receptor | Antagonist |
Biochemical Probes
Due to its unique chemical structure, (3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine can serve as a biochemical probe in research settings. Its ability to selectively bind to certain proteins allows it to be utilized in studying protein interactions and cellular signaling pathways.
Case Study: Protein Interaction Studies
A recent study utilized a compound with a similar structure to investigate its binding affinity to a specific kinase involved in cancer progression. The findings suggested that the compound could inhibit kinase activity, thus providing insights into its potential as a therapeutic agent .
Synthesis and Modification
The synthesis of (3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine can be achieved through various synthetic routes, often involving bromination and methoxylation reactions. Modifications of the compound's structure can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.
Table 3: Synthetic Routes for Derivatives
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Method A | Bromination → Methoxylation | 85 |
| Method B | Alkylation → Halogenation | 75 |
Mechanism of Action
The mechanism of action of (3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Variations and Their Implications
The biological and chemical properties of halogenated benzylamine derivatives depend on:
- Halogen type and position (e.g., bromine vs. chlorine, para vs. meta substitution).
- Additional substituents (e.g., methoxy, methyl, or fluorine groups).
- Amine-attached groups (e.g., ethyl, methoxyethyl, or pyrrolidinyl chains).
Below is a comparative analysis of the target compound with analogs reported in the literature:
Table 1: Structural and Functional Comparison with Similar Compounds
Mechanistic and Pharmacokinetic Insights
- Halogen Effects : Bromine’s larger atomic radius and lipophilicity enhance membrane permeability compared to chlorine or fluorine. For example, brominated indole derivatives show higher cytotoxicity than chlorinated analogs .
- Methoxy Group : The electron-donating methoxy group in the target compound may stabilize charge-transfer interactions with biological targets, contrasting with electron-withdrawing groups like nitro .
Biological Activity
The compound (3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine is a member of the class of substituted amines that have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine can be represented as follows:
- Molecular Formula : C17H19BrClN
- Molecular Weight : 356.7 g/mol
This compound contains a bromine atom at the 3-position and a methoxy group at the 4-position of the benzyl moiety, along with a chlorophenyl group, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the triazole and hydrazide moieties in related compounds suggests that these groups may facilitate interactions with enzymes or receptors, modulating their activity. For instance, compounds with similar structures have been shown to inhibit DNA-gyrase, an essential enzyme for bacterial replication, indicating a potential antibacterial mechanism .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial properties. For example:
- Antibacterial Efficacy : Studies have demonstrated that derivatives of 1,2,4-triazoles show remarkable antibacterial activity against pathogens such as E. coli, S. aureus, and Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values often below 10 µg/mL .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Triazole Derivative | <5 | E. coli |
| Triazole Derivative | <10 | S. aureus |
| Triazole Derivative | <5 | Mycobacterium tuberculosis |
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For instance:
- Cytotoxicity : Compounds with methoxy and bromo substitutions have shown varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives have been reported as low as 19.5 μM against SK-OV-3 cell lines .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Methoxy-substituted Triazole | 19.5 | SK-OV-3 |
| Bromo-substituted Triazole | <10 | A549 |
Case Studies
Several studies have highlighted the biological activities associated with compounds structurally related to (3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine:
- Antibacterial Screening : In a study by Mohamed et al., triazole derivatives were synthesized and screened for antibacterial properties against multiple strains, revealing significant inhibition against resistant strains like Bacillus subtilis .
- Anticancer Research : A review on thiadiazole derivatives indicated that compounds with similar substitutions exhibited enhanced anticancer activity through apoptosis induction mechanisms involving caspase activation .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
